SP2509 SP2509 Lysine-specific demethylase 1 (LSD1) is a protein lysine demethylase that specifically demethylates histone H3 lysine 4 (H3K4), resulting in transcriptional repression. SP2509 is a reversible inhibitor of LSD1 (IC50 = 13 nM). It has no effect on monoamine oxidases A and B. SP2509 attenuates the binding of LSD1 to CoREST, allowing increased methylation of H3K4 and driving increased expression of p21, p27, and CCAAT/enhancer binding protein α in cultured acute myeloid leukemia (AML) cells. It improves survival of mice with AML xenografts when given (25 mg/kg biweekly via intraperitoneal injection) for three weeks. Co-treatment of SP2509 with the pan-HDAC inhibitor panobinostat synergistically kills AML cells in vitro and improves survival of mice engrafted with AML cells.
A selective and reversible LSD1 inhibitor
SP-2509 is a novel histone demethylase LSD1 inhibitor, which showed high actitivity on human AML cells. Treatment with the novel LSD1 antagonist SP2509 attenuated the binding of LSD1 with the corepressor CoREST, increased the permissive H3K4Me3 mark on the target gene promoters, and increased the levels of p21, p27 and CCAAT/enhancer binding protein α in cultured AML cells. In addition, SP2509 treatment or LSD1 shRNA inhibited the colony growth of AML cells.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0548722
InChI: InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13+
SMILES: CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O
Molecular Formula: C19H20ClN3O5S
Molecular Weight: 437.9 g/mol

SP2509

CAS No.:

Cat. No.: VC0548722

Molecular Formula: C19H20ClN3O5S

Molecular Weight: 437.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SP2509 -

Specification

Molecular Formula C19H20ClN3O5S
Molecular Weight 437.9 g/mol
IUPAC Name N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13+
Standard InChI Key NKUDGJUBIVEDTF-FYJGNVAPSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=C(C=CC(=C3)Cl)O
SMILES CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O
Canonical SMILES CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O
Appearance Solid powder

Introduction

Chemical and Physical Properties

SP2509 is characterized by its selective inhibition of LSD1 with an IC50 value of 13 nM. The compound exhibits several important physical and chemical properties that contribute to its biological activity and pharmaceutical potential.

Structure and Molecular Properties

SP2509 has the molecular formula C19H20ClN3O5S with a molecular weight of 437.90 and is registered under CAS No. 1423715-09-6 . The compound's structure contains specific functional groups that enable its selective binding to LSD1 while showing no appreciable activity against related enzymes including monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), lactate dehydrogenase, and glucose oxidase .

Solubility Profile

The solubility characteristics of SP2509 are critical for both research applications and potential therapeutic development. Below is a detailed solubility profile:

SolventSolubility at 25°C
DMSO83 mg/mL (189.54 mM)
WaterInsoluble
EthanolInsoluble

Table 1: Solubility profile of SP2509 in common solvents

This solubility profile indicates that SP2509 is highly soluble in DMSO, making this the preferred vehicle for in vitro studies, while alternative formulation strategies would be necessary for in vivo and potential clinical applications.

Mechanism of Action

LSD1 Inhibition

SP2509 functions as a selective antagonist of LSD1, a histone demethylase that plays crucial roles in epigenetic regulation. LSD1 normally removes methyl groups from histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), thereby regulating gene expression .

Epigenetic Modulation

In acute myeloid leukemia (AML) cells, SP2509 has been shown to inhibit the association between LSD1 and CoREST (a co-repressor protein), resulting in increased promoter-specific H3K4Me3 levels . This epigenetic modification leads to the induction of several key regulatory proteins, including:

  • p53 (tumor suppressor protein)

  • p21 (cell cycle regulator)

  • C/EBPα (transcription factor important in cellular differentiation)

Through these epigenetic alterations, SP2509 significantly inhibits colony growth and induces apoptosis in cancer cells .

JAK/STAT3 Pathway Inhibition

Recent research has identified that SP2509 also functions as a potent inhibitor of the JAK/STAT3 signaling pathway . High-throughput drug screening based on a STAT3-driven luciferase expression system revealed that SP2509 inhibits constitutive STAT3 activation and the expression of STAT3-driven downstream genes, including Bcl-xL, c-Myc, and Cyclin D1 . This inhibition leads to cell cycle arrest, reduced cell growth, and apoptosis induction in various cancer cells.

Anticancer Properties

Effects on Multiple Cancer Types

SP2509 has demonstrated significant anticancer activity across a diverse range of malignancies:

Retinoblastoma (RB)

In retinoblastoma, LSD1 is overexpressed in both tissues and cell lines. Research has shown that SP2509 effectively inhibits RB cell proliferation both in vitro and in vivo . At a concentration of 5 μM, SP2509 exhibited maximum inhibition of RB cell growth in vitro after 48 hours of treatment .

Acute Myeloid Leukemia (AML)

SP2509 significantly inhibits the colony growth and induces apoptosis of OCI-AML3 cells . When combined with the pan-histone deacetylase (HDAC) inhibitor panobinostat, SP2509 demonstrated synergistic lethality against AML blasts, suggesting potential combination therapy strategies .

Renal Cell Carcinoma

Studies on clear cell renal cell carcinoma revealed that SP2509 effectively suppresses cell proliferation, induces G1/S phase arrest, and mitigates renal xenograft tumor growth .

Hepatocellular Carcinoma and Prostate Cancer

Recent research has implicated LSD1 in the pathogenesis of both hepatocellular carcinoma and prostate cancer, with SP2509 showing promise as a therapeutic agent in these malignancies .

β-Catenin Signaling Inhibition

In retinoblastoma cells, SP2509 treatment increases the levels of dimethylated histone 3 lysine 4 (H3K4me2) and inhibits the expression of β-catenin signaling pathway-related proteins . This modulation of the β-catenin pathway is critical, as aberrant activation of this signaling cascade has been implicated in the development and progression of numerous cancers.

JAK/STAT3 Pathway Suppression

SP2509 has been identified as a novel inhibitor of JAK/STAT3 signaling, a pathway frequently hyperactivated in cancer and associated with tumorigenesis and cancer progression . The inhibitor specifically targets JAK activity, resulting in:

  • Cell cycle arrest

  • Inhibition of cell growth

  • Induction of apoptosis in various cancer cells

SP2509-mediated inhibition of STAT3 phosphorylation appears to be dependent on its original target, LSD1, in cancer cells .

Antiviral Properties

Recent investigations have uncovered significant antiviral properties of SP2509 against multiple viruses, expanding its potential therapeutic applications beyond cancer.

Activity Against Herpes Simplex Virus Type 1 (HSV-1)

Treatment of HSV-1-infected cells with SP2509 effectively blocks:

  • Viral DNA replication

  • Gene expression after the onset of DNA replication

  • Virus production

SP2509 hinders HSV-1 immediate early (IE) gene expression, DNA replication, and virus production by inhibiting the LSD1-dependent demethylation of H3K9 on the promoter of HSV-1 IE gene . The IC50 for SP2509 against HSV-1 has been established at 12.6 μM in vitro .

Activity Against Porcine Epidemic Diarrhea Virus (PEDV)

SP2509 has also demonstrated efficacy against PEDV, an important pathogen affecting the swine industry:

  • At a concentration of 1 μmol/L, SP2509 effectively inhibits PEDV infection without significant toxicity to Vero cells

  • The half-maximal cytopathic concentration (CC50) of SP2509 in Vero cells is 4.763 μmol/L

  • SP2509 significantly reduces virus titer, PEDV ORF3 expression, and PEDV N protein expression compared to control groups

Experimental Studies

Cancer Models

In retinoblastoma cell lines (Y79 and Weri-RB1), SP2509 demonstrated significant antiproliferative effects. RNA sequencing analysis of Y79 cells treated with 5 μM SP2509 for 48 hours revealed significant changes in gene expression patterns, particularly in genes related to cellular biogenic activities .

Colony formation assays showed that SP2509 significantly reduced the colony-forming ability of cancer cells. In these experiments, cells were cultured with SP2509 for at least 2 weeks before quantification of colony formation using cell staining and ImageJ software analysis .

Retinoblastoma Xenograft Model

A Y79 cell xenograft model was established in nude mice to evaluate the in vivo efficacy of SP2509. Fourteen male BALB/C nude mice (18–20 g, 4–5 weeks old) were injected with 1 × 10^7 cells in 0.2 mL PBS and 30% Matrigel matrix into the right submaxillary region .

The treatment protocol involved:

  • Intraperitoneal injection of SP2509 (25 mg/kg, once daily)

  • Monitoring of tumor growth and response to treatment

This in vivo model confirmed the antitumor effects of SP2509 observed in vitro, supporting its potential therapeutic application.

Clinical Significance and Future Directions

The dual anticancer and antiviral properties of SP2509 highlight its significant potential as a therapeutic agent. Several key aspects warrant further investigation:

Combination Therapy Approaches

The synergistic effects observed when combining SP2509 with HDAC inhibitors in AML suggest that combination therapy approaches may enhance efficacy while potentially reducing required dosages and associated toxicities .

Expanded Antiviral Applications

Given the demonstrated efficacy against both DNA viruses (HSV-1) and RNA viruses (PEDV), further exploration of SP2509's activity against other viral pathogens could reveal additional therapeutic applications .

Pharmacokinetic and Toxicological Considerations

While preclinical studies have established effective concentrations for both anticancer and antiviral applications, comprehensive pharmacokinetic and toxicological studies will be essential for advancing SP2509 toward clinical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator